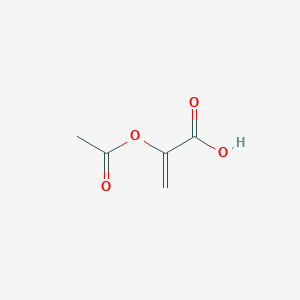
Hexadec-1-EN-1-YL hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-1-EN-1-YL hexadecanoate is a chemical compound characterized by its unique structure, which includes a hexadec-1-enyl group and a hexadecanoate group. This compound is part of the broader class of esters, which are commonly found in various natural and synthetic products. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadec-1-EN-1-YL hexadecanoate typically involves the esterification reaction between hexadec-1-en-1-ol and hexadecanoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Hexadec-1-EN-1-YL hexadecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hexadec-1-enyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols and carboxylic acids.
Substitution: Amides or different esters.
Scientific Research Applications
Hexadec-1-EN-1-YL hexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of hexadec-1-EN-1-YL hexadecanoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases and lipases, releasing the corresponding alcohol and carboxylic acid.
Cell Membrane Interaction: The compound can integrate into cell membranes, affecting their fluidity and permeability.
Signal Transduction: It may modulate signal transduction pathways by interacting with membrane-bound receptors and enzymes.
Comparison with Similar Compounds
Hexadec-1-EN-1-YL hexadecanoate can be compared with other similar esters, such as:
Hexadec-9-en-1-yl hexadecanoate: Similar structure but with a different position of the double bond.
Hexadec-1-en-1-yl octadecanoate: Similar structure but with a longer fatty acid chain.
Hexadec-1-en-1-yl dodecanoate: Similar structure but with a shorter fatty acid chain.
Uniqueness: this compound is unique due to its specific combination of a hexadec-1-enyl group and a hexadecanoate group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the formulation of cosmetics and personal care products.
Properties
CAS No. |
71830-10-9 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
hexadec-1-enyl hexadecanoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31H,3-28,30H2,1-2H3 |
InChI Key |
GSZDGUDTQBJTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC=CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


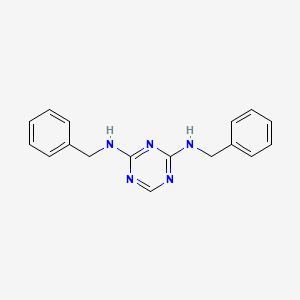
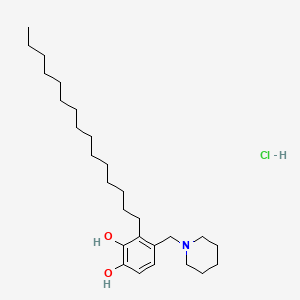

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)

![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
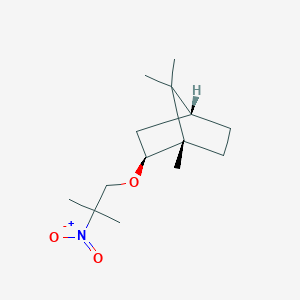
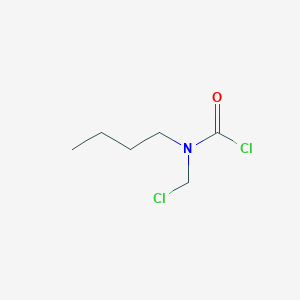
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
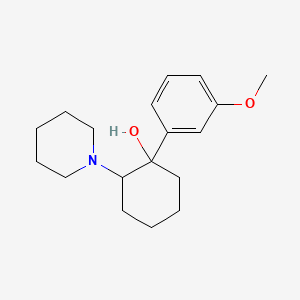
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)

![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
